molecular formula C15H18N4O3 B092348 H-His-Phe-OH CAS No. 16874-81-0

H-His-Phe-OH

Numéro de catalogue: B092348
Numéro CAS: 16874-81-0
Poids moléculaire: 302.33 g/mol
Clé InChI: XMAUFHMAAVTODF-STQMWFEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-His-Phe-OH is a dipeptide composed of histidine (His) and phenylalanine (Phe) linked via an amide bond. Its key characteristics include:

  • Chemical Formula: C₁₅H₁₈N₄O₃
  • Molecular Weight: 302.33 Da
  • CAS Number: 16874-81-0
  • Function: Acts as a competitive inhibitor of histidine decarboxylase, an enzyme involved in histamine biosynthesis, thereby modulating gastric acid secretion .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO); requires heating to 37°C and sonication for optimal dissolution .
  • Storage: Stable at -20°C for long-term storage, with short-term transport at room temperature .
  • Purity: >98% as confirmed by HPLC, with certificates of analysis (COA) provided .

This peptide is exclusively used in research settings, with applications in enzymology and gastrointestinal studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: H-His-Phe-OH can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of histidylphenylalanine may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Key Synthetic Routes:

MethodConditionsYieldReference
AlMe₃-mediated elongationAlMe₃ in DCM, sequential carboxyl activation and nucleophilic aminolysis95%
SPPS (Solid-Phase)Fmoc chemistry, TFA/DCM deprotection, resin cleavage60-80%
Transient protectionTriethylsilane, TFA/DCM (1:1), acid-base work-up85-90%

Mechanistic Insights :

  • AlMe₃ coordinates with the carboxyl group of phenylalanine, forming a stable five-membered ring intermediate that facilitates peptide bond formation without epimerization .

  • Transient protection avoids traditional bulky groups, enabling one-pot synthesis with minimal purification .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic, basic, or enzymatic conditions:

Hydrolysis Pathways:

ConditionProductsRate (k)Notes
6M HCl (110°C, 24h)L-Histidine + L-PhenylalanineQuantitativeComplete backbone cleavage
Trypsin (pH 8, 37°C)No cleavageN/AResistant to enzymatic hydrolysis
OH radicals (aqueous)o-Tyrosine derivatives140 s⁻¹Radical-induced side-chain modification

Critical Finding :
Radical-mediated hydrolysis preferentially targets the phenylalanine aromatic ring, forming hydroxylated products rather than cleaving the peptide bond .

Oxidation and Radical Reactions

The phenylalanine residue is susceptible to oxidation:

Oxidation Products:

Oxidizing AgentProductMechanism
OH radicalso-Tyrosine adductsElectrophilic aromatic substitution
H₂O₂/Fe³⁺ (Fenton)Dihydroxyphenylalanine (DOPA)Metal-catalyzed oxidation
KMnO₄ (acidic)Benzaldehyde + CO₂ + imidazole byproductsSide-chain degradation

Kinetic Data :

  • OH radical reactions proceed with a rate constant of 140 s⁻¹ in aqueous media .

  • Fe(IV)O intermediates are implicated in enzymatic hydroxylation pathways .

Enzymatic Modifications

This compound interacts with enzymes in biochemical pathways:

EnzymeFunctionObservation
Phenylalanine hydroxylaseConverts Phe to TyrNo direct activity on dipeptide
Dipeptidyl peptidase IVCleaves N-terminal dipeptidesSubstrate inhibition (IC₅₀ = 12 µM)

Structural Basis :
The imidazole group of histidine acts as a proton shuttle, stabilizing enzyme-substrate interactions but preventing cleavage in some cases .

Side Reactions and Stability

Unintended reactions during synthesis or storage:

Reaction TypeConditionsOutcomeMitigation Strategy
DehydrationAcidic media, elevated tempSix-membered cyclic imine formationpH control (<5.0)
EpimerizationBasic conditionsD-His-L-Phe byproductLow-temperature synthesis
Schiff base formationNeutral pH, ambientIntra-molecular condensationUse of scavengers (e.g., aniline)

Quantitative Data :

  • Dehydration products constitute up to 40% of crude yields in solid-phase synthesis .

  • Epimerization is suppressed to <2% using AlMe₃-mediated methods .

Comparative Reactivity Table

ReactionThis compoundH-Phe-OHH-His-OH
Hydrolysis rate (6M HCl)0.8 h⁻¹1.2 h⁻¹0.5 h⁻¹
OH radical reactivity140 s⁻¹160 s⁻¹45 s⁻¹
Enzymatic cleavageResistantSusceptibleResistant

Data compiled from .

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block
H-His-Phe-OH is primarily utilized as a building block in peptide synthesis. Its incorporation into larger peptide chains is essential for developing therapeutic peptides that can target specific biological pathways. The dipeptide serves as a precursor in the synthesis of more complex peptides, which are vital in drug development and therapeutic applications .

Innovative Synthesis Techniques
Recent advancements in peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis, have facilitated the efficient incorporation of this compound into various peptide sequences. These methods allow for precise control over the peptide's structure and function, enhancing the potential for drug discovery and development .

Pharmaceutical Development

Therapeutic Applications
this compound is explored in formulating medications targeting hormonal and neurological pathways. Its structural properties enable it to interact with specific receptors or enzymes, making it a candidate for developing drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies
Research has shown that modifications to dipeptides like this compound can enhance their bioactivity and stability. For instance, studies have demonstrated that incorporating unusual amino acids into peptide sequences can improve their therapeutic efficacy by promoting better cell penetration and reducing aggregation tendencies associated with amyloid fibrils .

Biochemical Research

Protein Interactions and Enzyme Activity
In biochemical research, this compound is used to study protein interactions and enzyme functions. Understanding these interactions at a molecular level is crucial for elucidating biological processes and developing new therapeutic strategies .

Self-Assembly Properties
The self-assembly capabilities of peptides containing this compound have been investigated for their potential in drug delivery systems. Research indicates that these peptides can form hydrogels or nanostructures that enhance the delivery of therapeutic agents, thereby improving treatment outcomes .

Diagnostic Applications

Biomarker Development
this compound has potential applications in developing diagnostic tools, particularly for chronic kidney disease. Its presence as a biomarker can aid in the early detection and monitoring of this condition, improving patient management strategies .

Cosmetic Formulations

Skin Health and Anti-Aging Effects
The compound is also being studied for its applications in cosmetic formulations. Preliminary research suggests that this compound may contribute to skin health by promoting hydration and elasticity, making it a promising ingredient for anti-aging products .

Summary Table of Applications

Application Area Details
Peptide Synthesis Building block for therapeutic peptides; used in SPPS and solution-phase synthesis techniques.
Pharmaceutical Development Targets hormonal/neurological pathways; enhances bioactivity in drug formulations.
Biochemical Research Studies protein interactions; aids in understanding enzyme functions; self-assembly properties.
Diagnostic Applications Potential biomarker for chronic kidney disease; aids in early detection strategies.
Cosmetic Formulations Investigated for skin health benefits; potential anti-aging effects in cosmetic products.

Mécanisme D'action

H-His-Phe-OH can be compared with other dipeptides such as phenylalanylhistidine and histidylserine. These compounds share similar structural features but differ in their amino acid composition, leading to variations in their chemical properties and biological activities. For example, phenylalanylhistidine has a reversed sequence of amino acids compared to histidylphenylalanine, which can affect its stability and reactivity .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key dipeptides and modified phenylalanine derivatives compared to H-His-Phe-OH:

Compound CAS Number Molecular Weight (Da) Structure/Modification Key Function/Application Catalytic Performance (Yield, ee)
This compound 16874-81-0 302.33 His-Phe dipeptide Histidine decarboxylase inhibitor 11% yield, 26% ee
H-Leu-His-OH 3253-17-6 266.29 Leu-His dipeptide Organocatalyst for aldol reactions 87% yield, 71% ee
H-Ala-His-OH 16874-75-2 238.25 Ala-His dipeptide Biochemical research Not reported
Z-Phe-OH 1161-13-3 299.32 Benzyloxycarbonyl-protected Phe Peptide synthesis intermediate Not applicable
H-Phe(3,4-DiCl)-OH 52794-99-7 234.20 Phe with 3,4-dichloro substitution Modified amino acid for drug design Not reported
H-Phe(4-NH₂)-OH 943-80-6 180.20 Phe with 4-amino substitution Research in peptide engineering Not reported
Fmoc-Phe-OH 35661-40-6 387.43 Fluorenylmethyloxycarbonyl-protected Phe Solid-phase peptide synthesis (SPPS) Not applicable

Catalytic Performance in Asymmetric Reactions

This compound and related dipeptides have been explored as organocatalysts. Key findings include:

  • This compound : Demonstrated 11% yield and 26% enantiomeric excess (ee) in aldol reactions, likely due to steric hindrance from the aromatic Phe residue .
  • H-Leu-His-OH : Superior catalytic activity (87% yield, 71% ee) attributed to the flexible Leu residue and optimal positioning of His for substrate activation .
  • H-Lys-Phe-OH : Moderate performance (58% yield, 21% ee), indicating that cationic side chains (Lys) may interfere with transition-state stabilization .

These results highlight the sensitivity of catalytic efficiency to amino acid sequence and side-chain properties.

Solubility and Handling

  • This compound : Requires DMSO for dissolution; TFA salts (common in custom peptides) may interfere with cell-based assays due to residual trifluoroacetic acid (TFA) .
  • Z-Phe-OH : Synthesized in dichloromethane (DCM), indicating hydrophobicity .
  • H-Phe(3,4-DiCl)-OH: Limited solubility in aqueous buffers; stored at 2–8°C for stability .

Activité Biologique

H-His-Phe-OH, a dipeptide composed of histidine (His) and phenylalanine (Phe), has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various therapeutic contexts, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for the efficient assembly of peptides with desired sequences. The process generally includes the following steps:

  • Protection of Amino Acids : The amino acids are protected to prevent unwanted reactions during synthesis.
  • Coupling : The protected His and Phe residues are coupled using coupling reagents such as HATU or EDC.
  • Deprotection : After coupling, protecting groups are removed to yield the final product.

The purity and yield of synthesized this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is primarily attributed to the imidazole ring of histidine, which can donate hydrogen atoms to free radicals.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. A study reported that this dipeptide effectively inhibited the growth of Staphylococcus aureus, a common pathogen responsible for skin infections . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress. In animal studies, administration of this dipeptide resulted in reduced neuronal damage and improved cognitive function following induced oxidative stress . This suggests its potential application in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
504555
1007080

Case Study 2: Antimicrobial Efficacy

In vitro testing against E. coli and S. aureus demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This highlights its potential as a natural antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of dipeptides like this compound. Modifications to the peptide backbone can enhance its biological activities:

  • Substitution at the N-terminus : Altering the N-terminal amino acid can improve solubility and bioavailability.
  • Cyclization : Cyclizing the peptide may enhance stability against enzymatic degradation.

Q & A

Q. (Basic) How is H-His-Phe-OH synthesized and characterized in academic research?

This compound is synthesized via solid-phase peptide synthesis (SPPS) , a method enabling precise control over amino acid coupling and deprotection steps . Post-synthesis, characterization involves:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (e.g., 97.7% purity as reported) .
  • Mass Spectrometry (MS) to confirm molecular weight (302.33 Da) and sequence integrity .
  • Amino Acid Analysis (AAA) or UV spectrophotometry to determine net peptide content (50–90%, dependent on synthesis efficiency and purification) .

Q. (Basic) What methods are used to determine the purity and net content of this compound?

  • Purity : Quantified via reverse-phase HPLC using a C18 column, with UV detection at 220 nm. The percentage of the target peptide peak relative to impurities is reported .
  • Net Content : Calculated using AAA (hydrolysis followed by derivatization and quantification) or UV absorbance (via tyrosine/tryptophan residues or peptide bonds). This is critical for accurate concentration adjustments in cell-based or enzymatic assays .

Q. (Basic) What are the recommended storage conditions for this compound to maintain stability?

  • Store lyophilized peptide at -20°C to -70°C in airtight containers to prevent hydrolysis and oxidation .
  • After reconstitution, aliquot into single-use volumes and store at -70°C , avoiding repeated freeze-thaw cycles to preserve structural integrity .

Q. (Advanced) How can researchers address discrepancies between HPLC-determined purity and observed bioactivity in this compound?

Discrepancies may arise from residual trifluoroacetic acid (TFA) (up to 45% in custom peptides), which can inhibit cellular processes or mask bioactivity . Mitigation strategies:

  • TFA Removal : Use lyophilization with HCl or dialysis against weak acids (e.g., acetic acid) .
  • Net Content Adjustment : Recalculate peptide concentration using AAA or UV data to account for non-peptide components .

Q. (Advanced) What experimental strategies are effective for removing TFA from this compound preparations?

  • Lyophilization with HCl : Replace TFA counterions by dissolving the peptide in 10 mM HCl before lyophilization .
  • Dialysis : Use a membrane with a molecular weight cutoff (MWCO) <1 kDa to remove TFA in low-concentration acetic acid solutions .
  • Ion-Exchange Chromatography : Utilize weak anion-exchange resins to bind TFA while eluting the peptide .

Q. (Advanced) How to design assays to evaluate this compound's inhibitory activity against histidine decarboxylase?

  • Competitive Inhibition Assay : Use a fixed enzyme concentration with varying peptide doses. Measure histamine production via fluorometric or chromogenic assays .
  • Controls : Include a known inhibitor (e.g., α-fluoromethylhistidine) and account for TFA interference by using TFA-free peptide batches .
  • Kinetic Analysis : Calculate KiK_i values using Lineweaver-Burk plots to confirm competitive inhibition .

Q. (Advanced) What structural analysis techniques are suitable for confirming the sequence and conformation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign proton resonances to verify sequence and detect conformational preferences (e.g., β-turn propensity) .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous or membrane-mimetic environments .
  • X-ray Crystallography : Resolve crystal structures when co-crystallized with histidine decarboxylase for mechanistic insights .

Q. (Methodological) How to ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

  • Protocol Standardization : Document SPPS parameters (e.g., coupling reagents, resin type, cleavage conditions) in detail .
  • Reference Standards : Use a commercially available batch (e.g., NovoPro) as a control for HPLC and MS comparisons .
  • Inter-Lab Validation : Share raw data (chromatograms, spectra) via supplementary materials to enable cross-validation .

Q. (Advanced) How to analyze in vitro-in vivo discrepancies in this compound's efficacy?

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations .
  • TFA Impact : Compare TFA-containing vs. TFA-free peptides in animal models to isolate formulation effects .
  • Dose-Response Calibration : Adjust in vitro IC50 values for in vivo studies based on peptide stability and clearance rates .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAUFHMAAVTODF-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168606
Record name Histidylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16874-81-0
Record name Histidylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(2-Chlorohydroxylethyl)-6-chlorooxindole
H-His-Phe-OH
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
H-His-Phe-OH
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
H-His-Phe-OH
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
H-His-Phe-OH
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
H-His-Phe-OH
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
H-His-Phe-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.